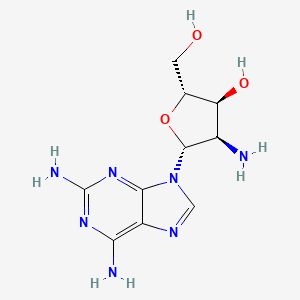
2,2'-Diamino-2'-deoxyadenosine
Übersicht
Beschreibung
2,2’-Diamino-2’-deoxyadenosine is a derivative of the nucleoside adenosine . It is a product of Thermo Scientific Chemicals and is used for research purposes .
Synthesis Analysis
The synthesis of 2,2’-Diamino-2’-deoxyadenosine involves the use of enzymes overexpressed in Escherichia coli . The process also involves the conversion of 2’-deoxyadenosine to 2’-deoxynucleoside 5’-triphosphates .Molecular Structure Analysis
The molecular formula of 2,2’-Diamino-2’-deoxyadenosine is C10H15N7O3 . It is an analogue of adenine and pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .Chemical Reactions Analysis
2,2’-Diamino-2’-deoxyadenosine is involved in various chemical reactions. For instance, it is used in the biosynthesis of 2-halogenated-2’-deoxyadenosines, which are important antiviral and anticancer drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Diamino-2’-deoxyadenosine include a molecular weight of 281.271 Da . It has a density of 2.3±0.1 g/cm3, a boiling point of 775.6±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Radical Oxidation of the Adenine Moiety
A study by Frelon, Douki, and Cadet (2002) explored the radical oxidation of the adenine moiety of nucleosides, including 2,2'-Diamino-2'-deoxyadenosine. They developed a high-performance liquid chromatography method coupled with tandem mass spectrometry for measuring modified nucleosides resulting from radical oxidation. This research is significant for understanding the potential biological markers of oxidative stress and Fenton reactions involving this compound (Frelon, S., Douki, T., & Cadet, J., 2002).
Chromatographic Separation Techniques
Thoithi et al. (1995) developed a liquid chromatographic method to separate diamino analogues of this compound from its main degradation product, adenine. This method is crucial for purifying and analyzing the compound in research settings, providing insights into its stability and behavior under various conditions (Thoithi, G., Schepdael, A., Herdewijn, P., Roets, E., & Hoogmartens, J., 1995).
Molecular Imprinting for Selective Detection
Scorrano et al. (2015) developed a novel molecularly imprinted polymer composite membrane for the selective detection of 2-deoxyadenosine, a key marker in tumor diagnosis. This study highlights the application of molecular imprinting technology in creating sensitive and selective detection systems for components like this compound in biological samples (Scorrano, S., Mergola, L., Di Bello, M. D., Lazzoi, M. R., Vasapollo, G., & Del Sole, R., 2015).
DNA Lesions and Repair Mechanisms
Chatgilialoglu, Ferreri, and Terzidis (2011) conducted a study on purine 5',8-cyclonucleoside lesions, including those involving this compound. This research is critical in understanding DNA modifications and potential lesions in mammalian cells, contributing to our knowledge of DNA damage and repair mechanisms (Chatgilialoglu, C., Ferreri, C., & Terzidis, M. A., 2011).
Wirkmechanismus
Target of Action
The primary target of 2,2’-Diamino-2’-deoxyadenosine is the enzyme purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is responsible for the recycling of purine nucleosides.
Mode of Action
The compound interacts with its target, purine nucleoside phosphorylase, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially enhancing its function.
Biochemical Pathways
2,2’-Diamino-2’-deoxyadenosine affects the purine salvage pathway . This pathway is responsible for the recycling of purine nucleosides, which are essential components of DNA and RNA. By interacting with purine nucleoside phosphorylase, the compound can influence the production of these nucleosides.
Pharmacokinetics
Similar compounds, such as 2-chloro-2’-deoxyadenosine, have been shown to have concentration-dependent elimination half-lives
Result of Action
It is known that the compound can influence the activity of purine nucleoside phosphorylase, potentially affecting the production of purine nucleosides .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2,2’-Diamino-2’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several enzymes and proteins, including adenosine deaminase, which catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively . The interaction of 2,2’-Diamino-2’-deoxyadenosine with adenosine deaminase results in the inhibition of the enzyme’s activity, thereby affecting the purine metabolism pathway . Additionally, 2,2’-Diamino-2’-deoxyadenosine can interact with nucleoside transporters, influencing its uptake and distribution within cells .
Cellular Effects
2,2’-Diamino-2’-deoxyadenosine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of adenosine deaminase by 2,2’-Diamino-2’-deoxyadenosine leads to the accumulation of adenosine and deoxyadenosine, which can affect cell signaling pathways mediated by adenosine receptors . This compound also impacts gene expression by altering the levels of nucleotides available for DNA and RNA synthesis . Furthermore, 2,2’-Diamino-2’-deoxyadenosine can affect cellular metabolism by modulating the activity of enzymes involved in purine metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,2’-Diamino-2’-deoxyadenosine involves its interaction with various biomolecules. One of the primary mechanisms is the inhibition of adenosine deaminase, which prevents the conversion of adenosine and deoxyadenosine to inosine and deoxyinosine . This inhibition leads to the accumulation of adenosine and deoxyadenosine, which can have downstream effects on cellular processes. Additionally, 2,2’-Diamino-2’-deoxyadenosine can bind to nucleoside transporters, affecting its cellular uptake and distribution . The compound may also interact with other enzymes and proteins involved in nucleic acid metabolism, further influencing its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’-Diamino-2’-deoxyadenosine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2’-Diamino-2’-deoxyadenosine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . The long-term effects of 2,2’-Diamino-2’-deoxyadenosine on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 2,2’-Diamino-2’-deoxyadenosine vary with different dosages in animal models. At low doses, the compound can effectively inhibit adenosine deaminase and modulate purine metabolism without causing significant toxicity . At higher doses, 2,2’-Diamino-2’-deoxyadenosine can exhibit toxic effects, including cellular apoptosis and tissue damage . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels . These findings highlight the importance of dosage optimization in therapeutic applications of 2,2’-Diamino-2’-deoxyadenosine .
Metabolic Pathways
2,2’-Diamino-2’-deoxyadenosine is involved in several metabolic pathways, primarily related to purine metabolism. The compound is a substrate for adenosine deaminase, which catalyzes its conversion to inosine and deoxyinosine . Additionally, 2,2’-Diamino-2’-deoxyadenosine can interact with other enzymes involved in nucleic acid metabolism, influencing the levels of nucleotides and nucleosides within cells . The compound’s effects on metabolic flux and metabolite levels are significant, as they can impact various cellular processes, including DNA and RNA synthesis .
Transport and Distribution
The transport and distribution of 2,2’-Diamino-2’-deoxyadenosine within cells and tissues are mediated by nucleoside transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. The distribution of 2,2’-Diamino-2’-deoxyadenosine within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation . Understanding the transport and distribution mechanisms of 2,2’-Diamino-2’-deoxyadenosine is crucial for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 2,2’-Diamino-2’-deoxyadenosine is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 2,2’-Diamino-2’-deoxyadenosine to specific organelles, affecting its biochemical effects . The subcellular localization of 2,2’-Diamino-2’-deoxyadenosine is a key determinant of its role in cellular processes and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFJLWYUVQLAHS-DXTOWSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857443 | |
| Record name | 2,2'-Diamino-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215943-79-6 | |
| Record name | 2,2'-Diamino-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)
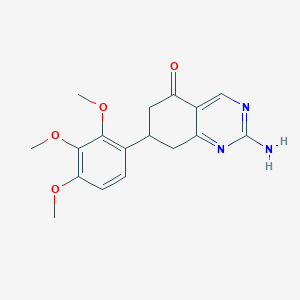
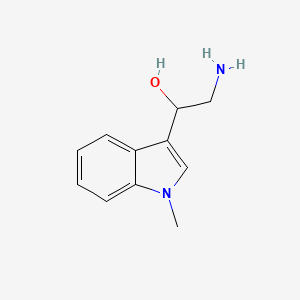


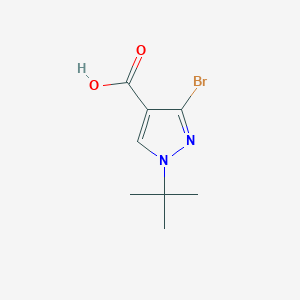
![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)
![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)
![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)
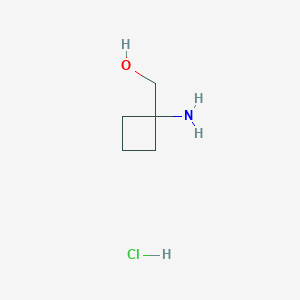
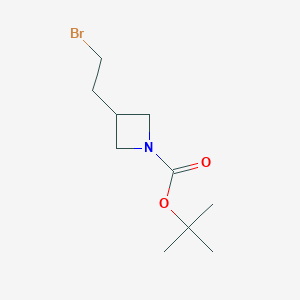

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)

